An In-depth Technical Guide to the Crystal Structure of Bismuth(III) Sulfide
An In-depth Technical Guide to the Crystal Structure of Bismuth(III) Sulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bismuth(III) sulfide (Bi₂S₃), which occurs naturally as the mineral bismuthinite, is a semiconductor material with significant research interest due to its applications in photovoltaics, thermoelectrics, and optoelectronic devices.[1][2] A thorough understanding of its crystal structure is fundamental to elucidating its material properties and for the rational design of new materials and devices. This guide provides a detailed overview of the crystallographic characteristics of Bi₂S₃, including its crystal system, space group, and atomic arrangement.
Crystal Structure and Space Group
Bismuth(III) sulfide crystallizes in the orthorhombic crystal system.[3][4][5] Its structure is isostructural with stibnite (Sb₂S₃).[6][7] The crystallographic space group is consistently reported as Pnma (No. 62).[2][7][8] It is worth noting that the space group Pbnm is an alternative setting for Pnma and is also sometimes used.[4][9]
The crystal structure is characterized by strongly bonded ribbons of (Bi₄S₆)n that are arranged in a herringbone pattern.[2] These layers are held together by weaker van der Waals interactions, which gives the material a layered character and allows for exfoliation into ultrathin layers.[2][10] The unit cell contains 20 atoms (8 Bi and 12 S).[2][11]
Within the structure, there are two distinct coordination environments for the bismuth cations (Bi³⁺). One Bi³⁺ site is coordinated to six sulfur atoms in a distorted octahedral geometry, while the second Bi³⁺ site is seven-coordinate.[7][8] This results in a range of Bi-S bond distances. Correspondingly, there are three inequivalent sulfur anion (S²⁻) sites with coordination numbers of 3 and 5.[7]
Quantitative Crystallographic Data
The lattice parameters for Bismuth(III) sulfide have been reported by various studies, with slight variations depending on the experimental conditions and whether the material is synthetic or natural. A summary of representative crystallographic data is presented below.
| Parameter | Value (Source 1) | Value (Source 2) | Value (Source 3) |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | Pnma (No. 62) | Pnma (No. 62) | Pbnm (alternative setting of Pnma) |
| Lattice Constant a | 11.137 Å | 11.171 Å | 11.13 Å |
| Lattice Constant b | 3.981 Å | 11.170 Å | 11.27 Å |
| Lattice Constant c | 11.297 Å | 4.025 Å | 3.97 Å |
| Cell Volume | 499.7 ų (Calculated) | 501.9 ų (Calculated) | 497.98 ų |
| Z (Formula units/cell) | 4 | 4 | 4 |
| Calculated Density | 6.81 g/cm³ | 6.78 g/cm³ (Calculated) | 6.86 g/cm³ |
| Bi-S Bond Distances | Site 1 (7-coord): 2.60-3.41 ÅSite 2 (6-coord): 2.68-3.07 Å | Site 1 (5-coord): 2.63-3.41 ÅSite 2 (6-coord): 2.70-3.08 Å | Not specified |
Sources: Source 1[11], Source 2[7][8][12], Source 3[9]. Note: The assignment of a, b, and c axes can vary between different settings of the orthorhombic space group, leading to the permutation of lattice parameter values.
Experimental Protocols
The determination of the crystal structure of Bi₂S₃ and the synthesis of high-quality crystals for such analysis involve several key experimental techniques.
1. Synthesis of Bismuth(III) Sulfide Single Crystals via Chemical Vapor Transport (CVT)
The Chemical Vapor Transport (CVT) method is widely used to grow high-purity single crystals of materials like Bi₂S₃.[2]
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Objective: To synthesize single crystals of Bi₂S₃ suitable for single-crystal X-ray diffraction.
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Materials: High-purity elemental bismuth (Bi) powder, elemental sulfur (S) powder, and a transport agent (e.g., iodine, I₂).
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Apparatus: Quartz ampoule, two-zone tube furnace, vacuum sealing system.
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Methodology:
-
A stoichiometric mixture of high-purity bismuth and sulfur powders is placed at one end of a quartz ampoule.
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A small amount of the transport agent (e.g., iodine) is added to the ampoule.
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The ampoule is evacuated to a high vacuum (e.g., < 10⁻⁵ Torr) and sealed.
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The sealed ampoule is placed in a two-zone horizontal tube furnace.
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A temperature gradient is established. The source zone (containing the powder) is heated to a higher temperature (e.g., T₂ ≈ 600 °C), while the growth zone is maintained at a slightly lower temperature (e.g., T₁ ≈ 500 °C).
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At the source zone, Bi₂S₃ reacts with the transport agent to form a gaseous intermediate (e.g., bismuth iodide).
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This gaseous species diffuses along the temperature gradient to the cooler growth zone.
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In the growth zone, the reverse reaction occurs, decomposing the gaseous intermediate and depositing high-quality single crystals of Bi₂S₃.
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The process is typically run for several days to weeks to allow for the growth of sufficiently large crystals.
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2. Crystal Structure Determination by Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is the definitive method for determining the precise crystal structure of a material.
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Objective: To determine the space group, lattice parameters, and atomic positions of Bi₂S₃.
-
Apparatus: Single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Methodology:
-
A suitable single crystal, grown via a method like CVT, is carefully selected and mounted on a goniometer head.
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The crystal is placed in the X-ray beam of the diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.
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The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays.
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The diffracted X-rays are recorded by the detector as a pattern of reflections (spots), each with a specific intensity and position (Bragg angle).
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A full dataset of reflections is collected by systematically rotating the crystal.
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The collected data are processed to determine the unit cell dimensions and the symmetry of the diffraction pattern, which leads to the identification of the space group (Pnma).
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The intensities of the reflections are used to solve the crystal structure, which involves determining the positions of the bismuth and sulfur atoms within the unit cell.
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The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
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Visualization of Structural Hierarchy
The following diagram illustrates the hierarchical relationship of the Bismuth(III) sulfide crystal structure, from the broad crystal system down to the specific atomic coordination environments.
Caption: Hierarchical description of the Bi₂S₃ crystal structure.
References
- 1. Bismuth Sulfide Bi2S3 | As2S3 Ga2S3 In2S3 Ag2S ZnS | Western Minmetals (SC) Corporation [matltech.com]
- 2. ossila.com [ossila.com]
- 3. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]
- 4. Bismuthinite - Wikipedia [en.wikipedia.org]
- 5. handbookofmineralogy.org [handbookofmineralogy.org]
- 6. Bismuth(III) sulfide - Wikipedia [en.wikipedia.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. mp-22856: Bi2S3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
- 9. Bismuthinite Mineral Data [webmineral.com]
- 10. heegermaterials.com [heegermaterials.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
